![molecular formula C8H6O2S2 B3251522 Methyl thieno[2,3-b]thiophene-2-carboxylate CAS No. 20969-37-3](/img/structure/B3251522.png)
Methyl thieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Methyl thieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse applications in organic electronics, pharmaceuticals, and materials science . The compound’s structure consists of a thieno[2,3-b]thiophene core with a carboxylate ester group at the 2-position, making it a valuable building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[2,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the purification of the product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl thieno[2,3-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl thieno[2,3-b]thiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl thieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl thieno[3,2-b]thiophene-2-carboxylate: Similar structure but different positional isomerism.
Methyl benzo[b]thiophene-2-carboxylate: Contains a benzene ring fused to the thiophene ring.
Thieno[2,3-b]pyridine-2-carboxylate: Contains a nitrogen atom in the ring structure.
These compounds share similar chemical properties but differ in their electronic and steric effects, leading to variations in their reactivity and applications.
Biological Activity
Methyl thieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
Overview of Biological Activities
This compound and its derivatives have been shown to exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives demonstrate potent antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against different bacterial strains.
- Anti-inflammatory Effects : Some derivatives are being explored for their potential as anti-inflammatory agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit key enzymes or bind to receptors involved in disease processes.
Key Mechanisms Identified:
- Inhibition of Tubulin Assembly : Certain derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as β-glucuronidase and α-glucosidase, which are relevant in various metabolic pathways .
Antiproliferative Activity
A study evaluated the antiproliferative effects of several thieno derivatives against human cancer cell lines. The most promising derivative exhibited an IC50 value ranging from 12 to 86 nM across different cell lines, indicating strong anticancer potential .
Table 1: Antiproliferative Activity of Thieno Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
2c | Jurkat | 12 |
2c | CEM | 86 |
1 | FM3A | 30 |
Enzyme Inhibition Studies
Research has demonstrated that certain derivatives of this compound are effective inhibitors of β-glucuronidase and α-glucosidase.
Table 2: Enzyme Inhibition Potency
Compound | Enzyme | IC50 (μM) |
---|---|---|
5a | β-glucuronidase | 22.0 ± 0.3 |
5b | β-glucuronidase | 58.4 ± 1.2 |
- | Standard (d-saccharic acid) | 45.8 ± 2.5 |
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
- Cancer Therapy : Its ability to induce apoptosis through tubulin inhibition suggests potential as an antitumor agent.
- Antimicrobial Agents : Given its effectiveness against various pathogens, it may serve as a basis for developing new antibiotics.
- Anti-inflammatory Drugs : Ongoing research into its anti-inflammatory properties may lead to novel treatments for inflammatory diseases.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of methyl thieno[2,3-b]thiophene-2-carboxylate?
This compound is synthesized via cyclization reactions. A key method involves the treatment of methyl [(3-formylthiophen-2-yl)thio]acetate with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0°C, followed by purification via silica gel column chromatography (63% yield) . Critical steps include:
- Reagent selection : DBU acts as a base to deprotonate intermediates and facilitate cyclization.
- Temperature control : Cooling to 0°C minimizes side reactions.
- Purification : Gradient elution with DCM/hexane ensures high purity.
Table 1: Key Reaction Parameters
Parameter | Value/Detail |
---|---|
Starting Material | Methyl [(3-formylthiophen-2-yl)thio]acetate |
Reagent | DBU |
Solvent | DCM |
Temperature | 0°C |
Yield | 63% |
Q. Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?
Structural validation relies on:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl carbons (δ 165–170 ppm) confirm the fused thiophene ring system .
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (C-H aromatic) verify functional groups .
- Melting Point : Sharp melting ranges (e.g., 105–107°C) indicate purity .
Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .
Q. Advanced: How do electronic and steric factors influence regioselectivity in its functionalization?
The electron-deficient thiophene ring directs electrophilic substitution to the 5-position, while steric hindrance at the 3-position (due to the methyl ester) limits reactivity. For example:
- Sulfonation : Occurs preferentially at the 5-position due to resonance stabilization of the intermediate .
- Cross-coupling reactions : Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, with yields dependent on electronic compatibility .
Table 2: Regioselectivity in Electrophilic Substitution
Reaction Type | Preferred Position | Rationale |
---|---|---|
Nitration | 5-position | Resonance stabilization of σ-complex |
Halogenation | 5-position | Electron deficiency enhances reactivity |
Q. Advanced: What strategies optimize reaction yields in large-scale syntheses?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : DBU outperforms weaker bases (e.g., K₂CO₃) in cyclization efficiency .
- Workflow design : Telescoping steps (e.g., in situ hydrolysis of intermediates) reduces purification losses .
Case Study : Refluxing methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with KOH in MeOH/H₂O (2 h) achieves 98% hydrolysis to the carboxylic acid, streamlining downstream functionalization .
Q. Advanced: What role does this compound play in materials science?
This compound serves as a precursor for:
- Organic semiconductors : Its π-conjugated system enables charge transport in thin-film transistors (OTFTs). Vacuum-deposited films exhibit mobilities up to 0.1 cm²/V·s .
- Conductive polymers : Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity in electrochemical devices .
Table 3: Electronic Properties
Property | Value/Detail |
---|---|
HOMO-LUMO Gap | ~3.2 eV (calculated DFT) |
Charge Carrier Mobility | 0.05–0.1 cm²/V·s (OTFTs) |
Q. Advanced: How are computational methods used to predict reactivity?
Density functional theory (DFT) calculations:
- Reaction pathways : Simulate transition states for cyclization, confirming DBU’s role in lowering activation energy .
- Electronic structure analysis : Maps electron density to predict sites for nucleophilic/electrophilic attack .
Software Tools : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron localization analysis.
Properties
IUPAC Name |
methyl thieno[2,3-b]thiophene-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHTUXSICGIKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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